
Ciproxifan
概要
説明
シプロキシファンは、強力なヒスタミンH3受容体逆アゴニスト/アンタゴニストです。ヒスタミンH3受容体は、ヒスタミン作動性神経終末に存在する抑制性オートレセプターであり、脳におけるヒスタミン放出の調節に関与すると考えられています。 ヒスタミンは、脳皮質のH1受容体を介して脳内で興奮性効果を有し、そのためシプロキシファンなどのH3受容体阻害薬は、H3受容体を遮断し、その結果、より多くのヒスタミンが放出されるようになり、覚醒促進効果を示します .
製法
シプロキシファンは、複数の経路で合成できます。1つの方法は、水中のパラジウム炭素上の水素を用いて、3-(4-イミダゾリル)プロペン酸の二重結合を水素化して、3-(4-イミダゾリル)プロピオン酸を得る方法です。次に、エタノールと硫酸でエステル化して、エチルエステルを生成します。エチルエステルは、ジメチルホルムアミド中のトリエチルアミンを用いて、トリフェニルメチルクロリドで保護され、トリチル誘導体になります。この誘導体は、テトラヒドロフラン中の水素化リチウムアルミニウムで還元して、3-(4-イミダゾリル)プロパノールを生成します。 この生成物を、テトラヒドロフラン中のトリフェニルホスフィンとアゾジカルボン酸ジエチルを用いてフェノールと縮合させてエーテルを得、その後、熱テトラヒドロフラン中の塩酸で脱保護します .
準備方法
Ciproxifan can be synthesized through multiple routes. One method involves the hydrogenation of the double bond of 3-(4-imidazolyl)propenoic acid with hydrogen over palladium on carbon in water to give 3-(4-imidazolyl)propionic acid. This is then esterified with ethanol and sulfuric acid to form the ethyl ester. The ethyl ester is protected with triphenylmethyl chloride by means of triethylamine in dimethylformamide, yielding the trityl derivative. This derivative is reduced with lithium aluminium hydride in tetrahydrofuran to produce 3-(4-imidazolyl)propanol. The condensation of this product with phenol by means of triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran provides the ether, which is then deprotected with hydrochloric acid in hot tetrahydrofuran .
化学反応の分析
Reversible Inhibition of Monoamine Oxidase Enzymes
Ciproxifan demonstrates dose-dependent, reversible inhibition of both MAO A and MAO B isoforms. Spectrophotometric assays using kynuramine (MAO A substrate) and benzylamine (MAO B substrate) revealed its inhibitory potency:
Table 1: MAO Inhibition by this compound
Enzyme | Substrate | IC₅₀ (μM) ± SEM | Inhibition Type |
---|---|---|---|
hMAO A | Kynuramine | 11.4 ± 1.2 | Reversible |
hMAO B | Benzylamine | 4.3 ± 0.7 | Reversible |
rMAO A | Kynuramine | 2.1 ± 0.3 | Reversible |
rMAO B | Benzylamine | 15.4 ± 0.3 | Reversible |
This compound showed higher affinity for rodent MAO A compared to human isoforms, with rat MAO A inhibition (IC₅₀ = 2.1 μM) being 5.4-fold more potent than human MAO A (IC₅₀ = 11.4 μM) .
Reversibility Confirmed via Dilution Assays
Dilution experiments validated the reversible nature of MAO inhibition. After preincubating hMAO A or B with this compound (10× IC₅₀) and diluting 100-fold, enzyme activity recovered to 107.7 ± 3.4% (hMAO A) and 91.4 ± 9.7% (hMAO B) of control levels, contrasting with irreversible inhibitors like l-deprenyl (hMAO B activity: 51.1 ± 2.9% post-dilution) .
Table 2: Reversibility of MAO Inhibition
Condition | Remaining Activity (%) |
---|---|
hMAO A + this compound | 107.7 ± 3.4 |
hMAO B + this compound | 91.4 ± 9.7 |
hMAO B + l-Deprenyl | 51.1 ± 2.9 |
Substrate-Specific Inhibition Kinetics
This compound’s inhibition varied with substrate choice. For hMAO B, benzylamine (IC₅₀ = 4.3 μM) was more sensitive than phenethylamine (IC₅₀ = 37.5 μM) . Competitive binding assays suggested interactions with the enzyme’s substrate-binding pocket.
Key Findings:
-
Kynuramine (MAO A): Linear kinetics with competitive inhibition .
-
Benzylamine (MAO B): Non-linear kinetics, indicating mixed inhibition .
Species-Specific Binding Affinity
This compound’s binding affinity (Kᵢ) varied significantly between species:
This species specificity limits extrapolation of rodent data to human therapeutic contexts.
Interaction with Neurotransmitter Regulation
This compound modulates striatal neurotransmission by potentiating haloperidol-induced upregulation of proenkephalin and proneurotensin mRNA in rats. Co-administration with haloperidol increased proenkephalin mRNA by 180% versus haloperidol alone (120%) .
Table 3: Neurochemical Effects in Rat Striatum
Parameter | Haloperidol (1 mg/kg) | Haloperidol + this compound (1.5 mg/kg) |
---|---|---|
Proenkephalin mRNA | 120% | 180% |
Proneurotensin mRNA | 135% | 195% |
Locomotor Activity | 40% of control | 25% of control |
These effects were abolished by co-treatment with H₃R agonist (R)-α-methylhistamine, confirming H₃R-dependent mechanisms .
科学的研究の応用
Ciproxifan is a histamine H3 receptor (H3R) antagonist that has been investigated for various applications, particularly in the context of neurological disorders and cognitive enhancement . Research suggests that this compound has potential benefits in treating Alzheimer's disease, hyperactivity, and cognitive deficits .
Alzheimer's Disease
Improved Cognitive Function this compound has demonstrated the ability to reverse cognitive impairments in the APP Tg2576 mouse model of Alzheimer's disease . Studies have shown that APP(Tg2576) mice treated with this compound exhibit improved performance in spatial memory tasks, such as the swim maze, and object recognition tasks . These mice showed escape latencies indistinguishable from wild-type mice and spent more time near the previous platform location .
Reduction of Hyperactivity Alzheimer's disease mouse models often display hyperactivity, which this compound can alleviate . APP(Tg2576) mice treated with this compound showed activity levels comparable to wild-type mice .
Cognitive Enhancement
Memory Retrieval this compound has been shown to enhance contextual memory retrieval under both stress and non-stress conditions . In a study using mice, this compound increased memory retrieval of spatial discriminations and mitigated stress-induced increases in Fos expression in brain areas associated with memory and emotional responses .
Anxiety Reduction Research indicates that this compound can dampen stress-induced anxiety-like behavior . This effect suggests that H3 receptor antagonists could be useful as cognitive enhancers without exacerbating behavioral and endocrine responses to stress .
Hyperactivity
Locomotor Activity this compound has been found to alleviate hyperactivity in mouse models . Specifically, APP Tg2576 mice treated with this compound were significantly less active than those treated with saline, indicating that this compound can reverse hyperactivity in these mice .
Schizophrenia
This compound may reverse behavioral effects of MK-801, a drug that mimics the hypoglutamatergic state associated with schizophrenia in animals .
Locomotor Activity and Fine Movement this compound enhanced the effect of moderate doses of MK-801 but suppressed the effect of high doses on locomotor activity .
H3 Receptor Antagonist
This compound is a high-affinity and efficacy antagonist of the H3R in rodents . Its affinity for rodent H3R is significantly higher than for human H3R .
MAO Inhibition
This compound has been shown to inhibit human and rat MAO A and MAO B reversibly . This property may interact with animal screening data at high dosages of this compound .
Study Design
In studies investigating the effects of this compound, researchers often use a between-subjects design, where different groups of mice receive either this compound or a saline solution . The dosage of this compound is typically 3 mg/kg, based on previous research demonstrating its effectiveness in improving attention and memory in rats .
Administration
This compound is usually administered through intraperitoneal injections . Injections are given daily, starting one week before testing and continuing 30 minutes prior to each test over the subsequent weeks .
Behavioral Tests
Novel Object Recognition: This test assesses the effects of this compound on object recognition behavior . Mice are placed in a box with objects, and their interactions are recorded to measure recognition memory .
Locomotor Activity: Locomotor activity is measured to assess hyperactivity . Mice are monitored for their movement within a defined period .
Swim Maze: The swim maze tests spatial memory and learning . Mice are trained to find a hidden platform in a water maze, and the time taken to find the platform is recorded .
Data Table: Effects of this compound on Cognitive and Behavioral Measures
Dosage
The dosage of this compound is a critical factor in its effects. Dosages of 1.0 and 3.0 mg/kg have been used based on behavioral activity in tests of arousal and attention .
MAO Inhibition
作用機序
シプロキシファンは、ヒスタミンH3受容体において逆アゴニスト/アンタゴニストとして作用します。H3受容体を遮断することにより、ヒスタミン放出に対する抑制作用を防ぎ、脳内のヒスタミンレベルを高めます。その結果、覚醒と認知機能が向上します。H3受容体は、ドーパミン、ヒスタミン、セロトニン、アセチルコリンなどのいくつかの神経伝達物質の放出を抑制するGタンパク質共役受容体です。 H3受容体の逆アゴニズム/アンタゴニズムは、これらの神経伝達物質の放出を加速させるため、シプロキシファンなどのH3受容体逆アゴニスト/アンタゴニストは、いくつかの神経病理学的疾患に対する有望な治療薬として認識されています .
類似化合物との比較
シプロキシファンは、ヒスタミンH3受容体に対する高い効力と選択性により、ユニークな存在です。類似化合物には以下があります。
ヨードプロキシファン: シプロキシファンと構造的に関連する、H3受容体に対する非常に強力で選択的なアンタゴニスト.
チオペラミド: 化学構造は異なるが、同様の効果を持つ別のH3受容体アンタゴニスト.
これらの化合物は、化学構造と特異的な結合親和性においてシプロキシファンとは異なりますが、ヒスタミンH3受容体を標的とするという共通の特徴を共有しています。
生物活性
Ciproxifan is a selective histamine H3 receptor antagonist/inverse agonist that has garnered attention for its potential therapeutic applications in cognitive enhancement and treatment of neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter systems, and implications for cognitive function.
This compound primarily acts on the H3 receptor, which is a key regulator of histamine release and neurotransmitter modulation in the central nervous system. By antagonizing this receptor, this compound enhances the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes such as learning and memory.
Key Findings:
- H3 Receptor Antagonism : this compound demonstrates high affinity for H3 receptors, particularly in rodent models. Its antagonistic action leads to increased neurotransmitter availability, which can improve cognitive functions .
- Monoamine Oxidase Inhibition : In addition to its role as an H3 antagonist, this compound has been shown to reversibly inhibit monoamine oxidase A (MAO A) and monoamine oxidase B (MAO B), enzymes involved in the degradation of neurotransmitters. This dual action may enhance its efficacy in treating conditions linked to neurotransmitter dysregulation .
Effects on Cognitive Function
This compound has been studied for its potential to enhance cognitive functions in various experimental models. Research indicates that it can improve memory retrieval and reduce anxiety-like behaviors under stress.
Experimental Evidence:
- Memory Enhancement : In a study involving rodents, this compound administration led to significant improvements in contextual memory retrieval both in stressed and non-stressed conditions. The compound mitigated stress-induced increases in neural activity markers associated with anxiety .
- Anxiety Reduction : this compound was found to dampen stress-induced anxiety responses as measured by behavioral assays such as the elevated plus maze and plasma corticosterone levels .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound through various methodologies:
特性
IUPAC Name |
cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBHJXEAYTHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171532 | |
Record name | Ciproxifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184025-18-1 | |
Record name | Ciproxifan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184025-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciproxifan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184025181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciproxifan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPROXIFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7IRG99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。